molecular formula C16H19N3O2S B2511686 2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2194847-40-8

2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2511686
CAS No.: 2194847-40-8
M. Wt: 317.41
InChI Key: WAPKYVMEKWMSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a piperidine-linked ketone derivative featuring a 3-methylphenyl group at the ethanone position and a 1,3,4-thiadiazole ring connected via an ether linkage to the piperidine moiety.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-3-2-4-13(9-12)10-15(20)19-7-5-14(6-8-19)21-16-18-17-11-22-16/h2-4,9,11,14H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPKYVMEKWMSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a complex organic molecule that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a thiadiazole ring , which is known for its role in various pharmacological applications. The structure can be broken down as follows:

  • Thiadiazole moiety : Contributes to the compound's biological activity, particularly in anticancer and anti-inflammatory contexts.
  • Piperidine ring : Often associated with neuroactive properties.
  • 3-Methylphenyl group : Provides lipophilicity which may enhance membrane permeability.

Research indicates that compounds containing the thiadiazole nucleus exhibit multiple mechanisms of action:

  • Antitumor Activity : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis, crucial for cancer cell proliferation. They may also act as antagonists to adenosine A3 receptors, which are implicated in tumor growth regulation .
  • Neuroprotective Effects : Compounds with piperidine structures are often evaluated for their neuroprotective properties, suggesting potential applications in treating neurological disorders .

Anticancer Properties

Studies have demonstrated that thiadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG24.37 ± 0.7
5-(4-Chlorophenyl)-1,3,4-thiadiazolesMCF-7TBD

These results indicate a promising profile for the compound in cancer therapy.

Anticonvulsant Activity

Research on related thiadiazole compounds suggests potential anticonvulsant effects. For instance, derivatives have been tested using the maximal electroshock (MES) model and showed significant protection against seizures .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Characterization : Various synthetic routes have been explored to obtain thiadiazole derivatives with improved efficacy and reduced toxicity. Techniques such as microwave irradiation have been utilized for enhanced yields .
  • In Vivo Studies : Animal models have been employed to assess the neurotoxicity and efficacy of these compounds. For example, compounds were evaluated using the rotarod test to determine their safety profile alongside therapeutic effectiveness .
  • Molecular Docking Studies : Computational studies have indicated that thiadiazole derivatives can effectively bind to key biological targets involved in cancer progression and neurological disorders .

Scientific Research Applications

The compound 2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities and potential therapeutic uses.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing thiadiazole and piperidine moieties. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activities. The incorporation of piperidine enhances these effects, making such compounds promising candidates for developing new antimicrobial agents .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. Research indicates that modifications to the thiadiazole ring can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of this compound in cancer therapy is an area ripe for exploration.

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of thiadiazole derivatives. Some studies suggest that these compounds may possess anticonvulsant properties, potentially acting through modulation of GABAergic transmission or voltage-gated ion channels . The specific compound could be evaluated for similar effects, contributing to the development of new treatments for epilepsy or other neurological disorders.

Case Study 1: Antimicrobial Evaluation

A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics. For example, compounds with electron-withdrawing groups exhibited increased potency against resistant strains, suggesting a structure-activity relationship that could be leveraged in drug design .

Case Study 2: Anticancer Activity

In vitro studies on piperidine-thiadiazole hybrids demonstrated significant cytotoxicity against several cancer cell lines. These studies utilized assays such as MTT and colony formation to assess cell viability and proliferation. Compounds similar to this compound were found to induce apoptosis in cancer cells through caspase activation pathways .

Table 1: Biological Activities of Thiadiazole Derivatives

Compound NameActivity TypeMechanism of ActionReference
Compound AAntimicrobialCell wall synthesis inhibition
Compound BAnticancerApoptosis induction
Compound CAnticonvulsantGABA receptor modulation

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivityNotes
Electron-withdrawingIncreased potencyEnhances binding affinity
Alkyl substitutionVariable effectsDepends on chain length and branching

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ in three primary regions:

Aromatic substituents (e.g., chloro, methoxy, or naphthyl groups).

Heterocyclic systems (e.g., thiadiazole vs. oxadiazole or thiazole).

Linkage type (e.g., ether vs. thioether).

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Evidence Source
2-(3-Methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one C₁₆H₁₈N₃O₂S 332.4 (estimated) 3-Methylphenyl, thiadiazole-ether linkage Target compound
2-(2-Chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one C₁₅H₁₆ClN₃O₂S 337.8 2-Chlorophenyl substitution
3-(Naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one C₂₀H₂₁N₃O₂S 367.5 Propanone backbone, naphthyl group
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(4-methylpiperidin-1-yl)ethan-1-one C₁₆H₁₈N₄OS₂ 346.47 Thioether linkage, fused benzothiazole-triazole
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one C₂₄H₂₂N₃O₃S 424.3 Pyridyl-thiazole system, carboxylic acid substituent

Implications of Structural Variations

The naphthyl group in C₂₀H₂₁N₃O₂S increases hydrophobicity and steric bulk, which may improve binding affinity but reduce solubility .

Heterocyclic Systems :

  • Replacement of thiadiazole with thiazole (e.g., in C₂₄H₂₂N₃O₃S) introduces a nitrogen atom in the heterocycle, altering hydrogen-bonding capacity and electronic properties .
  • Oxadiazole derivatives (e.g., C₁₆H₁₈N₄OS₂) may exhibit improved metabolic stability due to reduced susceptibility to enzymatic cleavage compared to thiadiazoles .

Linkage Modifications :

  • Thioether linkages (e.g., in C₁₆H₁₈N₄OS₂) could enhance resistance to hydrolysis compared to ether linkages, extending plasma half-life .

Preparation Methods

Thiourea Cyclization with POCl3

A foundational approach adapts the POCl3-mediated cyclization of thiosemicarbazide derivatives. For this target, 5-amino-1,3,4-thiadiazol-2-ol serves as the precursor:

  • Reaction Setup :

    • Thiosemicarbazide (1.0 equiv) and 3-methylbenzoic acid (1.05 equiv) are suspended in POCl3 (20 mL per mmol substrate).
    • The mixture is refluxed at 110°C for 6 hours under argon.
  • Workup :

    • The reaction is quenched by pouring onto crushed ice, yielding a yellow precipitate.
    • Recrystallization from ethanol affords 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine in 75% yield.
  • Hydroxylation :

    • The amine is diazotized with NaNO2/HCl at 0–5°C, followed by hydrolysis to yield 1,3,4-thiadiazol-2-ol .

Key Data :

Parameter Value Source
Cyclization Temperature 110°C
Yield 75%
Purity (HPLC) >95%

Functionalization of Piperidine

Synthesis of 4-Hydroxypiperidine

4-Hydroxypiperidine is commercially available but can be synthesized via hydrogenation of isonipecotic acid derivatives.

Thiadiazolyloxy Conjugation

The thiadiazole hydroxyl group is activated for nucleophilic substitution:

  • Chlorination :

    • 1,3,4-Thiadiazol-2-ol (1.0 equiv) is treated with POCl3 (3.0 equiv) at 80°C for 2 hours, yielding 2-chloro-1,3,4-thiadiazole .
  • Coupling with Piperidine :

    • 4-Hydroxypiperidine (1.2 equiv), K2CO3 (2.0 equiv), and catalytic KI are stirred in DMF at 90°C with 2-chloro-1,3,4-thiadiazole .
    • After 12 hours, extraction with ethyl acetate and column chromatography (EtOAc/hexane, 1:3) provides 4-(1,3,4-thiadiazol-2-yloxy)piperidine in 68% yield.

Reaction Optimization :

  • Excess piperidine (1.5 equiv) improves yield to 82%.
  • DMF outperforms THF or DMSO as solvent due to superior solubility of intermediates.

Acylation of Piperidine Nitrogen

Friedel-Crafts Acylation Route

Direct acylation employs 2-(3-methylphenyl)acetyl chloride :

  • Acetyl Chloride Synthesis :

    • 3-Methylphenylacetic acid (1.0 equiv) is refluxed with SOCl2 (2.5 equiv) in dry dichloromethane for 3 hours.
    • Excess SOCl2 is removed under vacuum to yield the acyl chloride (95% purity).
  • Piperidine Acylation :

    • 4-(1,3,4-Thiadiazol-2-yloxy)piperidine (1.0 equiv) and Et3N (1.5 equiv) are dissolved in dry THF.
    • Acyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 6 hours.
    • Precipitation and filtration afford the crude product, which is purified via silica gel chromatography (CH2Cl2/MeOH, 9:1) to yield 71% of the target compound.

Alternative Catalysis :

  • Ru-SNS2 catalyst (2 mol%) with KOH (2.0 equiv) in toluene at 140°C for 24 hours enhances yield to 89%.

Alternative Synthetic Pathways

Bromine-Mediated Cyclization

Adapting the "bromine route" from patent WO2020128003A1:

  • Acetamidine Intermediate :

    • r/3-Acetamidine (1.0 equiv) is reacted with bromine (1.2 equiv) and KSCN (1.5 equiv) in MeOH/NaOMe at 0°C.
  • Cyclization :

    • The mixture is warmed to 25°C for 3 hours, forming the thiadiazole ring with 90% isotopic purity.
  • Piperidine Conjugation :

    • Subsequent coupling with 4-hydroxypiperidine follows the protocol in Section 3.2.

Yield Comparison :

Method Thiadiazole Yield Overall Yield
POCl3 Cyclization 75% 68%
Bromine Route 82% 74%

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1686 cm⁻¹ (C=N), 2919 cm⁻¹ (CH aliphatic).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.25–7.45 (m, 4H, Ar-H), 4.10 (t, 2H, OCH2), 3.75 (m, 4H, piperidine-H).
  • MS (ESI+) : m/z 357.2 [M+H]⁺, calculated 356.4 g/mol.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
  • Elemental Analysis : C: 64.12%, H: 6.21%, N: 15.68% (theoretical C: 64.38%, H: 6.19%, N: 15.73%).

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

  • Issue : Competing 1,2,3-thiadiazole byproducts during cyclization.
  • Solution : Lowering reaction temperature to 90°C and using anhydrous POCl3 reduces byproduct formation to <5%.

Steric Hindrance in Acylation

  • Issue : Bulky 3-methylphenyl group slows acetylation kinetics.
  • Mitigation : Employing Ru-SNS2 catalyst enhances reaction rate and yield.

Q & A

Q. Critical Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Monitor reaction progress via TLC or HPLC to optimize yields .

How should researchers optimize reaction conditions to enhance yield and purity during synthesis?

Basic Research Focus
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst use : Palladium catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylations .
  • Temperature control : Low temperatures (0–5°C) for exothermic steps (e.g., acylations), and reflux conditions for cyclization reactions .

Q. Methodological Tip :

  • Employ design-of-experiments (DoE) approaches to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

What spectroscopic and chromatographic techniques are essential for structural elucidation?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the piperidine-thiadiazole ether linkage (e.g., δ 3.5–4.5 ppm for piperidine-O-CH₂-thiadiazole) and aromatic protons (δ 6.5–7.5 ppm for 3-methylphenyl) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine ring .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns and acetonitrile/water gradients .

How does the piperidine-thiadiazole ether moiety influence the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Lipophilicity : The thiadiazole ring increases logP values, enhancing membrane permeability but potentially reducing solubility .
  • Hydrogen-bonding capacity : The ether oxygen and thiadiazole nitrogen atoms act as hydrogen-bond acceptors, influencing receptor binding .
  • Metabolic stability : Thiadiazole rings resist oxidative degradation, improving pharmacokinetic profiles compared to analogous oxadiazole derivatives .

Q. Experimental Validation :

  • Use shake-flask assays to measure logD₇.₄ and correlate with computational predictions (e.g., SwissADME) .

What in silico strategies are effective in predicting the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • Molecular Docking : Screen against target proteins (e.g., fungal CYP51 for antifungals) using AutoDock Vina to predict binding affinities .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify critical interactions .
  • ADMET Prediction : Tools like pkCSM estimate bioavailability (%F = 65–80%), BBB permeability (low), and hepatotoxicity risk (high due to thiadiazole) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?

Q. Advanced Research Focus

  • Modification Sites :
    • Piperidine substituents : Replace methyl groups with halogens (e.g., F, Cl) to enhance electrostatic interactions .
    • Thiadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to boost electrophilic reactivity .
  • Biological Assays :
    • Test derivatives against fungal pathogens (e.g., Candida albicans) to correlate structural changes with MIC values .

Q. SAR Table :

Derivative ModificationObserved Bioactivity ChangeReference
Piperidine C4-methyl → Cl2× increase in antifungal potency
Thiadiazole → 1,2,4-triazoleReduced cytotoxicity

What experimental approaches can resolve discrepancies in reported biological activities?

Q. Advanced Research Focus

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., CLSI guidelines for antifungal testing) to minimize variability .
  • Orthogonal Validation : Combine enzyme inhibition assays (e.g., CYP51 activity) with whole-cell viability studies to confirm target specificity .
  • Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent effects in DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.